Product packaging for Rifamycin B ethylphenylamide(Cat. No.:CAS No. 16784-09-1)

Rifamycin B ethylphenylamide

Cat. No.: B231231
CAS No.: 16784-09-1
M. Wt: 859 g/mol
InChI Key: MMENVWWZIAKYIO-BDWRXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rifamycin B ethylphenylamide (CAS 16784-09-1) is a semisynthetic derivative of the ansamycin class of antibiotics, which are compounds originally isolated from the bacterium Amycolatopsis rifamycinica . With a molecular formula of C47H58N2O13 and a molecular weight of 858.98 g/mol, this chemical reagent serves as a critical intermediate and reference standard in antimicrobial research and development . The rifamycin family, from which it is derived, is renowned for its potent bactericidal activity against a range of pathogens, particularly mycobacteria, making it a cornerstone in the fight against tuberculosis and other bacterial infections . The primary mechanism of action of rifamycin derivatives is the selective inhibition of bacterial DNA-dependent RNA polymerase . This action effectively blocks the initiation of RNA synthesis, leading to the suppression of protein synthesis and ultimately cell death . This compound is valued in research settings for exploring structure-activity relationships, studying resistance mechanisms, and developing new analytical methods for quality control in the production of rifamycin-based pharmaceuticals . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H58N2O13 B231231 Rifamycin B ethylphenylamide CAS No. 16784-09-1

Properties

CAS No.

16784-09-1

Molecular Formula

C47H58N2O13

Molecular Weight

859 g/mol

IUPAC Name

[(9E,19E,21E)-27-[2-(N-ethylanilino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C47H58N2O13/c1-11-49(31-18-13-12-14-19-31)35(51)23-59-34-22-32-42(55)37-36(34)38-44(29(7)41(37)54)62-47(9,45(38)56)60-21-20-33(58-10)26(4)43(61-30(8)50)28(6)40(53)27(5)39(52)24(2)16-15-17-25(3)46(57)48-32/h12-22,24,26-28,33,39-40,43,52-55H,11,23H2,1-10H3,(H,48,57)/b16-15+,21-20+,25-17+

InChI Key

MMENVWWZIAKYIO-BDWRXWLSSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Origin of Product

United States

Synthetic and Semisynthetic Methodologies for Rifamycin B Ethylphenylamide

Chemical Synthesis Pathways for Rifamycin (B1679328) B Amides

The chemical synthesis of Rifamycin B amides involves the modification of the carboxyl group present in the parent Rifamycin B molecule. This transformation is a key step in creating a diverse library of rifamycin derivatives with potentially improved pharmacological profiles.

Amidation Reactions and Specific Linkage Strategies

The formation of amides from Rifamycin B typically involves the activation of its carboxylic acid group, followed by reaction with a suitable amine. Standard peptide coupling reagents can be employed to facilitate this transformation. The specific linkage is an amide bond formed between the carboxyl group of the rifamycin ansa chain and the nitrogen atom of the amine.

The general strategy for amidation is outlined in the following reaction scheme:

Rifamycin B-COOH + H₂N-R → Rifamycin B-CONH-R + H₂O

Where 'R' represents the ethylphenyl group in the case of Rifamycin B ethylphenylamide. The reaction conditions, such as solvent, temperature, and the choice of coupling agent, are critical for achieving high yields and purity. The conversion of the carboxylic acid group of rifamycin B to an amide is a common strategy to create semisynthetic derivatives. vulcanchem.com

Introduction of the Ethylphenylamide Moiety

To synthesize this compound, the specific amine required is N-ethylaniline. The reaction involves the coupling of Rifamycin B with N-ethylaniline. The ethylphenylamide moiety is thus introduced by forming an amide linkage at the C-25 carboxyl group of the rifamycin ansa chain.

Semisynthetic Derivatization Approaches from Naturally Occurring Rifamycin B

Rifamycin B is a natural product produced by the bacterium Amycolatopsis mediterranei. researchgate.netwashington.edu It serves as a crucial precursor for the production of various clinically important semisynthetic antibiotics. nih.govannualreviews.org The process of creating derivatives like this compound from the natural product is a cornerstone of medicinal chemistry efforts to combat antibiotic resistance. indiabioscience.org

The general workflow for semisynthetic derivatization is as follows:

Fermentation: Large-scale fermentation of A. mediterranei to produce Rifamycin B. google.com

Isolation and Purification: Extraction and purification of Rifamycin B from the fermentation broth.

Chemical Modification: Controlled chemical reactions to introduce the desired functional groups. In this case, the amidation of the carboxylic acid with N-ethylaniline.

This approach is often more economically viable than a total chemical synthesis of the complex rifamycin molecule. indiabioscience.org

Chemoenzymatic Synthesis and Biotransformation Studies

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules. google.comworktribe.com While specific chemoenzymatic routes to this compound are not extensively documented in publicly available literature, the principles of this approach could be applied. For instance, enzymes could be used to selectively modify other parts of the rifamycin molecule, followed by a chemical amidation step.

Biotransformation, the use of microbial cells or their enzymes to carry out chemical reactions, is another powerful tool. researchgate.net For example, certain microorganisms can perform specific hydroxylations or other modifications on the rifamycin core, creating novel intermediates for further chemical derivatization. researchgate.net

Advanced Analytical Techniques for Characterization of Synthetic Intermediates and Products

The characterization of rifamycin derivatives is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic methods is typically employed.

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise structure of this compound. researchgate.net Specific chemical shifts and coupling constants would confirm the presence of the ethylphenyl group and its attachment via an amide bond. For example, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ethyl and phenyl groups would be key indicators. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition. researchgate.netfrontiersin.org Fragmentation patterns observed in tandem MS (MS/MS) can provide further structural information about the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. mdpi.com The IR spectrum of this compound would show a characteristic amide C=O stretching vibration, which would be different from the carboxylic acid C=O stretch of the starting material.

Chromatographic Separation and Enantiomeric Resolution Techniques

The purification and analysis of this compound and related N-substituted rifamycin derivatives rely heavily on chromatographic techniques. These methods are essential for separating the final product from starting materials, byproducts, and potential isomers, including enantiomers. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Supercritical Fluid Chromatography (SFC) are the predominant techniques employed for the separation of rifamycins (B7979662). akjournals.comnih.gov

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of rifamycin derivatives. researchgate.net Separation is typically achieved on C18 columns, where the separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. The mobile phase usually consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. researchgate.net The use of monolithic C18 columns has been shown to significantly reduce analysis time compared to traditional particle-packed columns while maintaining good resolution for rifampicin (B610482) and its related compounds. researchgate.net

For more complex separations, such as the analysis of impurities in rifampicin, Supercritical Fluid Chromatography (SFC) has proven to be a rapid and efficient alternative to HPLC. nih.gov SFC can offer unique selectivity and faster analysis times, successfully separating multiple rifamycin-related impurities within minutes using a diol-packed column. nih.gov

The table below summarizes representative HPLC conditions used for the separation of rifamycin derivatives, which are applicable for the analysis of this compound.

Parameter Condition 1 (RIF & Related Compounds) researchgate.netCondition 2 (Rifamycin B & SV) uq.edu.auCondition 3 (Rifampicin Impurities - SFC) nih.gov
Technique HPLCLC/MS/MSSFC
Stationary Phase C18 Monolithic ColumnNot SpecifiedPacked Diol Column
Mobile Phase Methanol:Acetonitrile:0.075M KH₂PO₄:1.0M Citric Acid (28:30:38:4, v/v)Gradient of Methanol and WaterCO₂ with Methanol (containing 0.1% ammonium (B1175870) formate (B1220265) & 2% water) as modifier
Flow Rate 2.0 mL/minNot SpecifiedNot Specified
Detection UV at 254 nmMS/MS (Negative Ion Mode)Not Specified
Run Time < 11 minNot Specified< 4 min

Enantiomeric Resolution Techniques:

The rifamycin structure contains multiple chiral centers, making it inherently chiral. nih.govnih.gov Consequently, derivatives like this compound can exist as enantiomers or diastereomers, necessitating chiral separation techniques to resolve and characterize them.

Rifamycin B itself has been successfully employed as a chiral selector in both Capillary Electrophoresis (CE) and HPLC to resolve enantiomers of various compounds, particularly amino alcohols. nih.govnih.govmdpi.com This capability stems from its complex macrocyclic structure, which allows for multiple chiral recognition interactions, including hydrogen bonding, charge-charge interactions, and hydrophobic inclusion. nih.govmst.eduacs.org Rifamycin B is particularly effective at resolving positively charged chiral compounds. nih.gov

For the enantiomeric resolution of a rifamycin derivative like this compound, a similar principle is applied in reverse. The compound would be separated using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. CSPs based on other macrocyclic antibiotics (like vancomycin (B549263) or teicoplanin) are well-known for their ability to separate enantiomers of a wide range of compounds, including β-blockers, and would be suitable candidates for this purpose. mdpi.com The separation mechanism on such columns involves the formation of transient diastereomeric complexes between the chiral analyte and the immobilized chiral selector, leading to different retention times for each enantiomer.

The table below outlines typical approaches for the enantiomeric resolution of chiral compounds using macrocyclic antibiotic selectors, which would be the basis for developing a method for this compound.

Technique Chiral Selector / Stationary Phase Analyte Type Separation Principle Reference
Capillary Electrophoresis (CE) Rifamycin B (as additive)Positively charged compounds (e.g., amino alcohols)Formation of transient diastereomeric complexes in solution, leading to different electrophoretic mobilities. nih.govnih.gov
HPLC Immobilized Rifamycin BVarious chiral compoundsFormation of transient diastereomeric complexes with the CSP, leading to different retention times. akjournals.commdpi.com
HPLC Vancomycin / Teicoplanin CSPβ-blockers, various APIsDifferential interactions (hydrogen bonding, π-π interactions, steric hindrance) with the CSP. mdpi.com

Molecular Mechanisms of Action and Target Interactions of Rifamycin Derivatives

Investigations into Other Biological Targets and Enzymatic Interactions

While the primary target of rifamycins (B7979662) is bacterial RNAP, research has explored other potential interactions.

Some pathogenic bacteria, such as Mycobacterium smegmatis, can develop resistance to rifamycins through a mechanism involving ADP-ribosylation of the RNAP. An enzyme, Arr, catalyzes the transfer of an ADP-ribose group to a specific arginine residue within the rifamycin (B1679328) binding site of the RNAP β-subunit. This modification sterically hinders the binding of rifampicin (B610482), a common rifamycin derivative. However, some rifamycin derivatives with modified ansa chains have been shown to overcome this resistance mechanism. These derivatives are able to bind to the ADP-ribosylated RNAP and still inhibit its function, offering a potential strategy to combat this form of resistance.

Role of Flavoprotein Monooxygenases (e.g., Rox enzymes) in Rifamycin Modification

A significant mechanism of bacterial resistance to rifamycin antibiotics involves the enzymatic modification and inactivation of the drug. Among the enzymes responsible for this are the rifamycin monooxygenases (Rox), which are a class of FAD-dependent flavoprotein monooxygenases. mcmaster.casigmaaldrich.comsci-hub.se These enzymes are found in a variety of environmental and pathogenic bacteria. researchgate.netfrontiersin.org

Mechanism of Inactivation

Rox enzymes inactivate rifamycins through a unique oxidative degradation process. mcmaster.casigmaaldrich.com The mechanism involves the following key steps:

Monooxygenation: The Rox enzyme catalyzes the hydroxylation (monooxygenation) of the rifamycin molecule. Specifically, it targets the 2-position of the naphthyl group. mcmaster.casigmaaldrich.comnih.gov

Ring Opening and Linearization: This initial hydroxylation leads to the subsequent opening and linearization of the ansa-bridged naphthoquinone or naphthohydroquinone ring structure. mcmaster.caresearchgate.net

The result of this enzymatic action is a linearized molecule that no longer possesses the characteristic "basket-like" three-dimensional conformation essential for binding to the RNA polymerase exit tunnel. mcmaster.casigmaaldrich.com This structural disruption eliminates the antibiotic's ability to inhibit transcription, thus conferring resistance to the bacterium. sigmaaldrich.comnih.gov This inactivation pathway is distinct from other resistance mechanisms like target modification (mutations in rpoB) or modifications by other enzymes such as ADP-ribosyltransferases, glycosyltransferases, and phosphotransferases. sci-hub.sefrontiersin.orgnih.gov

Research Findings on Rox Enzymes

Research has provided detailed insights into the structure and function of Rox enzymes. Studies on Rox from Streptomyces venezuelae and Nocardia farcinica have been particularly informative. researchgate.netfrontiersin.orgnih.gov

Enzyme Classification: Rox enzymes are classified as group A flavoprotein monooxygenases, which are known to hydroxylate phenolic compounds. frontiersin.orgnih.gov

Substrate Scope: Different Rox homologs can exhibit slightly different substrate scopes. For example, studies have shown that Rox proteins from rifamycin-producing organisms can degrade rifamycin SV, and they have also been tested against other derivatives like rifampicin and 16-demethylrifamycin W. frontiersin.orgfrontiersin.org Another flavin-dependent monooxygenase, Rif-Orf17, found in a rifamycin biosynthetic gene cluster, has been shown to linearize rifamycin SV via phenolic hydroxylation. acs.org

Structural Insights: Crystal structures of Rox enzymes have been resolved, revealing a three-domain architecture typical of class A flavoprotein monooxygenases. nih.govrcsb.org These structures show the FAD cofactor and the rifampin binding site, providing a basis for understanding the enzyme's catalytic mechanism. sci-hub.sercsb.org The orientation of FAD and the rifamycin substrate within the active site facilitates the hydroxylation at the C2 position of the naphthyl core. sci-hub.se

The table below summarizes key characteristics of rifamycin-inactivating enzymes, including Rox.

Enzyme ClassAbbreviationMechanism of Action on RifamycinsConsequence
Flavoprotein Monooxygenase RoxHydroxylation of the naphthyl core, leading to ring linearization. mcmaster.casigmaaldrich.comnih.govLoss of the 3D structure required for RNAP binding, resulting in inactivation. sigmaaldrich.com
ADP-ribosyltransferase ArrTransfers an ADP-ribose group to a hydroxyl on the ansa chain (C23). nih.govoup.comBlocks a critical group for RNAP binding. nih.gov
Glycosyltransferase RgtAdds a sugar moiety to the ansa chain. nih.govSterically hinders binding to RNAP. nih.gov
Phosphotransferase RphAdds a phosphate (B84403) group to a hydroxyl on the ansa chain (C21). nih.govBlocks a critical group for RNAP binding. nih.gov

This enzymatic degradation by flavoprotein monooxygenases represents a significant challenge to the clinical efficacy of rifamycin antibiotics and is a key area of research for the development of new, resistant derivatives.

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlative Analysis of the Ethylphenylamide Moiety's Impact on Biological Potency

The biological potency of rifamycin (B1679328) derivatives is significantly influenced by the nature of the substituent at the C3 position of the naphthoquinone core. In the case of Rifamycin B amides, the introduction of various amide moieties allows for a systematic study of how different chemical groups affect antibacterial activity.

Development and Application of Structure-Antibacterial Activity Correlation Equations for Rifamycin B Amides

Quantitative Structure-Activity Relationship (QSAR) studies have been pivotal in understanding the structural requirements for the antibacterial activity of Rifamycin B amides. By developing mathematical equations that correlate physicochemical parameters with biological activity, researchers can predict the potency of novel derivatives. nih.govnih.gov

For a series of 44 Rifamycin B amides tested against various bacterial strains, it was found that the antibacterial activity could be best described by equations where the activity is a parabolic function of the partition coefficient (log P). nih.gov This indicates that there is an optimal log P value (log Po) for each bacterial system, and that both increases and decreases in lipophilicity from this optimum will result in lower activity. nih.gov The general form of such an equation can be represented as:

log(1/C) = -k(log P)² + k'(log P) + k''

Where:

C is the molar concentration required for a specific level of antibacterial activity (e.g., Minimum Inhibitory Concentration - MIC).

log P is the logarithm of the partition coefficient, a measure of the compound's lipophilicity.

k, k', and k'' are constants derived from the regression analysis of the experimental data.

These correlation equations have been successfully used to predict the antibacterial activity of newly synthesized Rifamycin B amides, validating the QSAR models. nih.gov The variation in the optimal log P values across different bacterial systems suggests differences in the permeability of their cell envelopes. nih.gov

Below is a table showcasing the relationship between the partition coefficient and antibacterial activity for a selection of Rifamycin B amides against Bacillus subtilis.

CompoundSubstituent (R)log P (Calculated)Observed Activity (log 1/C)
1H-0.684.54
2Methyl-0.185.06
3Ethyl0.325.46
4Propyl0.825.73
5Isopropyl0.645.63
6Butyl1.325.88
7Phenyl1.435.60
8Benzyl1.555.54

Data derived from structure-activity correlation studies of Rifamycin B amides. nih.govacs.org

Principles of Rational Drug Design Applied to Rifamycin Scaffolds

The rifamycin scaffold has served as a versatile template for rational drug design, aiming to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance mechanisms. nih.govnih.gov The core principles of this approach involve the targeted modification of the rifamycin structure based on a detailed understanding of its interaction with the bacterial RNA polymerase. acs.orgnih.gov

Key strategies in the rational design of rifamycin derivatives include:

Target-Oriented Modifications: Structural information from X-ray crystallography of rifamycin-RNAP complexes provides a roadmap for designing new analogs that can form more favorable interactions with the target enzyme. nih.govfrontiersin.org This includes modifications that can counteract the effects of mutations in the RNAP that confer resistance. frontiersin.org

Overcoming Resistance: A significant challenge in antibiotic therapy is the emergence of resistance. In the case of some bacteria, resistance to rifamycins (B7979662) is mediated by enzymes that inactivate the drug, such as through ADP-ribosylation of the ansa chain. nih.govnih.gov Rational design efforts have focused on modifying the ansa chain, for example at the C25 position, to block this enzymatic inactivation while maintaining high affinity for the RNAP. nih.govoup.comresearchgate.net

Improving Pharmacokinetic Properties: Modifications to the rifamycin scaffold can also be aimed at improving the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved efficacy and a better safety profile. nih.gov

Hybrid Drug Design: Another approach involves creating hybrid molecules that combine the rifamycin pharmacophore with another antibacterial agent, creating a dual-target drug. acs.org

Integration of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in the elucidation of Structure-Activity Relationships for rifamycins. acs.orgfrontiersin.orgacs.org These methods provide insights into the three-dimensional structure of rifamycin derivatives and their interactions with the bacterial RNA polymerase at an atomic level. acs.org

The applications of computational methods in this context include:

Molecular Docking: This technique predicts the preferred orientation of a rifamycin derivative when bound to the RNAP, helping to understand how different substituents affect binding affinity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the rifamycin-RNAP complex, revealing how the flexibility of both the drug and the enzyme influence their interaction. frontiersin.org This is particularly useful for studying how mutations in the RNAP can lead to resistance. frontiersin.org

Quantum Chemical Calculations: These calculations can be used to determine the electronic properties of rifamycin derivatives, which can then be correlated with their biological activity. acs.org

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) generate 3D models that show how changes in the steric and electrostatic fields of a molecule relate to its activity, providing a visual guide for the design of new compounds. mdpi.com

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by allowing for the in silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and testing. acs.orgdokumen.pub

Systematic Exploration of Ansa Chain Modifications and Naphthoquinone Core Substitutions

Systematic modifications of the ansa chain and the naphthoquinone core have been extensively explored to enhance the antibacterial properties of rifamycins. mdpi.comrsc.org

Ansa Chain Modifications: The ansa chain plays a crucial role in the binding of rifamycins to the RNA polymerase. asm.org Early studies showed that even minor modifications, such as the acetylation of the hydroxyl groups at C21 and C23, could lead to a loss of activity. asm.org However, more recent research has identified specific modifications that can enhance potency and overcome resistance. For example, modifications at the C25 position have been shown to be well-tolerated and can block the ADP-ribosylation that inactivates rifamycins in certain bacteria. nih.govoup.com The introduction of bulky substituents at this position can sterically hinder the approach of the inactivating enzyme without compromising the binding to RNAP. nih.gov

Naphthoquinone Core Substitutions: The naphthoquinone core is another key area for modification. Substitutions at the C3 and C4 positions have a profound impact on the antibacterial activity and pharmacokinetic properties of rifamycins. nih.govnih.gov The development of rifampicin (B610482), with its 4-methyl-1-piperazinyl-aminomethyl group at C3, was a major breakthrough that significantly improved the oral bioavailability and clinical utility of rifamycins. asm.org Further exploration of C3 substituents has led to the discovery of derivatives with activity against rifampicin-resistant strains of Mycobacterium tuberculosis. nih.gov These new derivatives often feature different linkers and aromatic groups at the C3 position, which can lead to altered binding modes within the RNAP active site. nih.gov Additionally, ensuring the stability of the naphthoquinone core against oxidation is another important consideration in the design of new rifamycin derivatives. nih.gov

Pre-clinical Biological Efficacy and Activity Profiling of Rifamycin B Ethylphenylamide

Pre Clinical Biological Efficacy and Activity Profiling

In Vitro Spectrum of Antimicrobial Activity Against Diverse Bacterial Strains (e.g., Mycobacterium species, Gram-positive and Gram-negative pathogens)

Rifamycins (B7979662) as a class are known for their potent antibacterial properties, which are primarily mediated through the inhibition of bacterial DNA-dependent RNA polymerase. ontosight.ai This mechanism of action is effective against a range of bacteria, though the spectrum and potency can vary between different derivatives.

Mycobacterium Species: Rifamycins are a cornerstone in the treatment of mycobacterial infections, including Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM). ontosight.ai Derivatives like rifabutin (B1679326) have demonstrated low minimum inhibitory concentrations (MICs) against various NTM species, including Mycobacterium avium complex, M. abscessus, and M. kansasii. In fact, rifabutin has shown greater in vitro activity against these species compared to other rifamycins like rifampin. It is also effective against macrolide- and aminoglycoside-resistant NTM isolates. Given that Rifamycin (B1679328) B ethylphenylamide is a derivative of Rifamycin B, it is anticipated to possess activity against mycobacteria, although its specific potency is unconfirmed.

Gram-Positive Pathogens: The rifamycin class exhibits strong efficacy against Gram-positive bacteria. This includes activity against staphylococci and streptococci. Newer spiropiperidyl rifamycin derivatives have shown promising MICs (below 1 μg/ml) against methicillin- and vancomycin-resistant forms of S. aureus and E. faecium (MRSA, VRSA, VRE). Rifampin is also effective against a wide array of Gram-positive cocci.

Gram-Negative Pathogens: The activity of rifamycins against Gram-negative bacteria is generally more limited. While some derivatives show modest activity against select Gram-negative organisms like Neisseria species and Haemophilus influenzae, many Gram-negative bacteria, such as Enterobacteriaceae, exhibit high MICs and are often considered resistant. The outer membrane of Gram-negative bacteria poses a significant permeability barrier, contributing to this intrinsic resistance.

The following table summarizes the typical in vitro activity of various rifamycin derivatives against a range of bacterial pathogens, which may serve as a proxy for the expected activity of Rifamycin B ethylphenylamide.

AntibioticOrganismMIC Range (µg/mL)Source
RifabutinM. avium complexMIC₅₀: ≤0.062 to 0.5
RifabutinM. kansasiiMIC₅₀: ≤0.062
Rifamycin DerivativesMRSA/MSSA1 - 8
RifaximinE. coliMIC₉₀: 64-128
Rifastures (derivatives)MRSA, VRE≤0.063 - <1

Evaluation of Efficacy Against Drug-Tolerant and Non-Replicating Bacterial Cell States

A significant advantage of the rifamycin class of antibiotics is their ability to target and eliminate persistent, non-replicating bacterial populations. ontosight.ai These "persister" cells are often tolerant to many antibiotics that target active replication, making them a major challenge in treating chronic infections. ontosight.ai

Rifamycins have demonstrated potent bactericidal activity against both replicating and non-replicating pathogens. This efficacy is particularly crucial in the context of tuberculosis, where dormant bacilli can reside within caseous granulomas. Rifamycins are among the few drug classes capable of penetrating these lesions and sterilizing them. Newer rifamycin analogs have also shown potent bactericidal activity against non-replicating M. abscessus. This suggests that this compound may also be effective against these challenging bacterial forms.

Assessment of Activity in Biological Models of Biofilm Formation and Inhibition

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to treat and are a hallmark of many chronic infections. Rifamycins have shown considerable promise in combating biofilm-associated infections.

Rifampin, for example, can effectively penetrate staphylococcal biofilms. Studies have shown that rifamycin derivatives can reduce bacteria within established biofilms by several logs and prevent bacterial recovery. This activity is attributed to the excellent diffusive properties of rifamycins and their ability to act on bacteria regardless of their division state. Some novel spiropiperidyl rifamycin derivatives have also demonstrated greater antibiofilm activity against S. aureus than rifabutin. This body of evidence suggests a potential role for this compound in the inhibition of biofilm formation and the eradication of mature biofilms.

Studies on Efficacy Against Intracellular Pathogens in Cellular Models

The ability to penetrate host cells and eliminate intracellular pathogens is a critical attribute for an effective antibiotic, particularly for infections caused by bacteria like Mycobacterium tuberculosis and Staphylococcus aureus, which can survive and replicate within host cells such as macrophages.

Rifamycins are well-regarded for their capacity to penetrate tissues and cells to a significant degree, making them particularly effective against intracellular organisms. Rifampin has been shown to be active against intra-macrophage M. tuberculosis. At concentrations of 32 µg/mL, rifamycin derivatives have been shown to significantly reduce the number of internalized S. aureus in osteoblasts. Furthermore, some novel rifamycin derivatives have demonstrated potent antimicrobial activity against M. abscessus within human macrophages. This strong intracellular activity is a key feature of the rifamycin class, suggesting that this compound would likely share this capability.

In Vivo Efficacy Studies in Established Animal Models of Bacterial Infection

While in vitro and cellular assays provide valuable initial data, in vivo studies in animal models are essential to confirm the therapeutic potential of an antibiotic. Several rifamycin derivatives have been evaluated in murine models of infection, demonstrating significant efficacy.

Mechanisms of Bacterial Resistance and Strategies for Overcoming Resistance

Characterization of Bacterial Resistance Mechanisms to Rifamycin (B1679328) Class Compounds

Resistance to rifamycins (B7979662), a critical class of antibiotics, primarily arises from two main bacterial strategies: alterations in the drug's target, the bacterial RNA polymerase, and enzymatic modification or degradation of the antibiotic molecule. basicmedicalkey.comfrontiersin.org

The principal mechanism of resistance to rifamycins involves mutations in the rpoB gene, which encodes the β-subunit of DNA-dependent RNA polymerase (RNAP). basicmedicalkey.com This enzyme is the direct target of rifamycins. ontosight.ai These antibiotics bind to a specific pocket on the β-subunit, physically obstructing the path of the elongating RNA molecule, thereby inhibiting transcription. nih.gov

The majority of resistance-conferring mutations are located within a well-defined 81-base-pair region of the rpoB gene, often referred to as the rifampicin (B610482) resistance-determining region (RRDR). nih.gov Specific amino acid substitutions within this region can significantly reduce the binding affinity of rifamycins to RNAP, rendering the antibiotic ineffective. nih.gov

Structural studies have elucidated the molecular basis of this resistance. For instance, X-ray crystallography of Escherichia coli RNAP with common mutations found in Mycobacterium tuberculosis has revealed distinct mechanisms:

H526Y (Histidine to Tyrosine at position 526): This mutation introduces a bulky amino acid that reshapes the rifamycin-binding pocket, creating significant steric hindrance that largely prevents the antibiotic from binding. ontosight.ai

S531L (Serine to Leucine at position 531): This is one of the most frequently observed mutations. The S531L substitution does not cause a major structural change in the absence of the drug. However, when a rifamycin compound binds, it leads to a disordering of the binding interface, which in turn reduces the antibiotic's affinity. ontosight.airesearchgate.net

D516V (Aspartic Acid to Valine at position 516): This mutation does not induce significant structural alterations but dramatically changes the electrostatic surface of the binding pocket, which likely results in a decreased affinity for rifamycins. ontosight.airesearchgate.net

The impact of these mutations on the level of resistance can vary, with some mutations conferring high-level resistance to all rifamycins, while others may show differential effects on various derivatives. nih.gov

Table 1: Common RpoB Mutations and Their Effect on Rifamycin Resistance

Mutation Location Structural Impact on RNAP Consequence for Rifamycin Binding
S531L RRDR Causes disordering of the binding interface upon drug binding. ontosight.airesearchgate.net Reduced binding affinity. ontosight.airesearchgate.net
D516V RRDR Alters the electrostatic surface of the binding pocket. ontosight.airesearchgate.net Decreased binding affinity. ontosight.airesearchgate.net

| H526Y | RRDR | Reshapes the binding pocket, causing steric hindrance. ontosight.airesearchgate.net | Prevents effective binding. ontosight.airesearchgate.net |

This table is generated based on data from the referenced articles.

A second major mechanism of resistance involves the enzymatic inactivation of the rifamycin molecule. Bacteria have evolved a diverse array of enzymes that can modify the structure of rifamycins, preventing them from binding to their RNAP target. researchgate.net These enzymes often modify the ansa chain or the naphthoquinone core of the rifamycin. researchgate.net

Key enzymatic inactivation strategies include:

ADP-ribosylation: Catalyzed by rifamycin ADP-ribosyltransferases (Arr), this process involves the transfer of an ADP-ribose moiety from NAD+ to a hydroxyl group on the ansa chain of the rifamycin, typically at the C23 position. nih.govbiorxiv.org This modification sterically hinders the binding of the antibiotic to RNAP. nih.gov

Phosphorylation: Rifamycin phosphotransferases (RPH) inactivate rifamycins by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the ansa chain, such as the C21 hydroxyl. nih.govresearchgate.net This modification also prevents the antibiotic from effectively interacting with its target.

Glycosylation: Certain bacterial enzymes can attach a sugar moiety, such as glucose, to the rifamycin structure, again interfering with its ability to bind to RNAP. frontiersin.orgresearchgate.net

Monooxygenation: Some enzymes, known as monooxygenases (Rox), can linearize and degrade the rifamycin molecule, destroying its essential three-dimensional structure required for antibacterial activity. frontiersin.org

These inactivating enzymes are found in both pathogenic and environmental bacteria, highlighting a reservoir of resistance genes that can potentially be transferred to clinically relevant pathogens. nih.gov

Rational Design Strategies for Developing Derivatives to Circumvent Resistance

The detailed understanding of resistance mechanisms provides a roadmap for the rational design of new rifamycin derivatives that can overcome these challenges. The primary goals are to develop compounds that can effectively inhibit mutated RNAP and/or are not substrates for inactivating enzymes.

One approach to combat target-based resistance is to design rifamycin analogues with modified structures that can still bind effectively to the mutated RpoB. This can involve creating derivatives with altered side chains that can form new interactions within the mutated binding pocket or are less affected by the steric or electrostatic changes caused by the mutations. For example, the development of spiropiperidyl rifamycin analogues like rifabutin (B1679326) was an early success in this area. basicmedicalkey.com More recent efforts have focused on modifying various positions on the rifamycin scaffold to restore activity against resistant strains. nih.gov

To counter enzymatic modification, researchers are designing rifamycin derivatives with alterations at the sites where inactivating enzymes act. For instance, modifications to the ansa chain can block the action of ADP-ribosyltransferases, phosphotransferases, and glycosyltransferases. nih.gov

A promising strategy has been the modification of the C25 position of the ansa chain with carbamate (B1207046) groups. These bulky additions can prevent the rifamycin molecule from fitting into the active site of inactivating enzymes like Arr, thus protecting the antibiotic from modification while preserving its ability to bind to RNAP. nih.gov Similarly, the natural product kanglemycin A, which has bulky substituents on its ansa chain, has been shown to be resistant to modification by some Arr enzymes. biorxiv.org

Synergistic Interactions with Other Antimicrobial Agents in Experimental Settings

Another strategy to combat resistance and enhance efficacy is the use of rifamycins in combination with other antimicrobial agents. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can allow for lower doses of each drug, potentially reducing side effects and slowing the development of resistance.

Experimental studies have shown that rifamycins can act synergistically with a variety of other antibiotics. For example, some novel rifamycin derivatives have demonstrated strong synergistic activity with amikacin (B45834) and azithromycin (B1666446) against Mycobacterium abscessus. ucsf.edu The mechanisms of synergy can vary; one drug may increase the permeability of the bacterial cell to the other, or they may inhibit different essential pathways, leading to a more potent bactericidal effect. However, it is also noted that in some cases, particularly at higher concentrations, rifampicin can show antagonistic effects when combined with other bactericidal drugs.

Table 2: Examples of Synergistic Interactions with Rifamycin Derivatives

Rifamycin Derivative Partner Antimicrobial Target Organism Observed Effect
Novel C25-modified derivative (5j) Amikacin Mycobacterium abscessus Strong synergistic activity. ucsf.edu
Novel C25-modified derivative (5j) Azithromycin Mycobacterium abscessus Strong synergistic activity. ucsf.edu
Rifabutin Clarithromycin Mycobacterium abscessus Synergistic interaction.

This table is generated based on data from the referenced articles.

Biosynthetic Pathways and Biotechnological Approaches for Precursor Production

Genetic and Enzymatic Basis of Rifamycin (B1679328) B Biosynthesis in Amycolatopsis mediterranei (S699)

The biosynthesis of rifamycin B in Amycolatopsis mediterranei S699 is governed by a large biosynthetic gene cluster (BGC), often referred to as the rif cluster. nih.gov This cluster houses the genetic blueprints for all the enzymes required to assemble the complex polyketide structure of rifamycin. The entire process begins with the formation of a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), and proceeds through a series of condensation and modification reactions. elsevierpure.com

Role of Polyketide Synthase (PKS) Subunits and Accessory Enzymes

The core scaffold of rifamycin B is assembled by a type I modular polyketide synthase (PKS). nih.gov This enzymatic complex is a massive molecular assembly line, encoded by a set of genes within the rif cluster. nih.gov The rifamycin PKS is comprised of multiple modules, each responsible for a specific cycle of chain elongation and modification. Each module contains a set of domains that catalyze the selection of an extender unit (either acetate (B1210297) or propionate), its condensation onto the growing polyketide chain, and subsequent chemical modifications. nih.gov

The assembly process is initiated by the loading of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit onto the PKS. The subsequent elongation of the polyketide chain is carried out through the sequential action of the PKS modules. oup.com The process is highly organized, with the collinearity of the genes in the rif cluster generally corresponding to the sequence of enzymatic reactions in the biosynthetic pathway. nih.gov

Accessory enzymes play a critical role in this process. For instance, an amide synthase, encoded by the rifF gene, is responsible for the release of the fully assembled polyketide chain from the PKS and its cyclization into a macrolactam structure, a defining feature of the ansamycin (B12435341) class of antibiotics. nih.gov

Identification and Manipulation of Key Biosynthetic Intermediates (e.g., Rifamycin W, 3-amino-5-hydroxybenzoic acid)

Another pivotal intermediate is Rifamycin W. nih.gov This compound is a major precursor that undergoes a series of post-PKS modifications to ultimately yield rifamycin B. researchgate.net The study of mutant strains of A. mediterranei has led to the isolation of various rifamycin W congeners, shedding light on the downstream enzymatic steps. h1.conih.gov For example, the inactivation of a putative cytochrome P450 oxidase gene, rif-orf5, leads to the accumulation of rifamycin W and its derivatives, indicating the role of this enzyme in the oxidative cleavage of the ansa chain of rifamycin W, a key step in its conversion to rifamycin B. nih.gov

A shunt product of the biosynthesis is P8/1-OG, which is formed due to premature chain release from the PKS. nih.gov The formation of this compound is observed in mutants with disruptions in the PKS genes. nih.gov

Post-PKS Modifying Enzymes and Their Functions

Following the assembly of the polyketide backbone and its release from the PKS, the resulting intermediate, proansamycin X, undergoes a series of modifications by a suite of tailoring enzymes. nih.govwashington.edu These enzymes are responsible for the final chemical decorations of the rifamycin molecule, which are critical for its biological activity.

The post-PKS modification phase is a complex series of reactions that includes oxidations, reductions, methylations, and acetylations. researchgate.net For example, a cytochrome P450 monooxygenase is believed to be involved in the oxidative cleavage of the olefinic moiety of rifamycin W. researchgate.net Other enzymes, such as acetyltransferases and O-methyltransferases, are responsible for the addition of acetyl and methyl groups at specific positions on the rifamycin scaffold. researchgate.net

The study of these post-PKS modifying enzymes is an active area of research, as they represent attractive targets for genetic engineering to produce novel rifamycin analogs with potentially improved properties.

Genetic Engineering of Producer Strains for Enhanced Yield and Directed Biosynthesis of New Congeners

The genetic manipulation of Amycolatopsis mediterranei offers a powerful approach to enhance the production of rifamycin B and to generate novel rifamycin derivatives. researchgate.net These strategies range from increasing the expression of the entire biosynthetic gene cluster to targeted modifications of specific genes.

Targeted Gene Knockouts and Overexpression Strategies (e.g., rifQ, rifO manipulation)

Targeted genetic modifications, such as gene knockouts and overexpression, provide a more precise way to manipulate the rifamycin biosynthetic pathway. frontiersin.org These strategies can be used to remove bottlenecks in the pathway, to block the formation of undesired byproducts, or to redirect the metabolic flow towards the desired product.

Recent studies have focused on the manipulation of regulatory genes within the rif cluster. For instance, the deletion of the rifQ gene, which encodes a negative regulator of the pathway, has been shown to lead to a significant increase in the production of rifamycin derivatives. frontiersin.orgnih.gov Conversely, the overexpression of the rifO gene, which is believed to be involved in the positive regulation of rifamycin biosynthesis, has also resulted in enhanced yields. frontiersin.org These findings highlight the importance of understanding and manipulating the regulatory networks that control rifamycin production.

GeneFunction/Role in BiosynthesisEffect of ManipulationReference
rifK Encodes AHBA synthase, essential for the production of the starter unit 3-amino-5-hydroxybenzoic acid.Knockout abolishes rifamycin B production. nih.gov
rifF Encodes an amide synthase responsible for the cyclization of the polyketide chain.Inactivation prevents the formation of the macrocyclic lactam structure. nih.gov
rif-orf5 Encodes a putative cytochrome P450 monooxygenase involved in the oxidative cleavage of rifamycin W.Inactivation leads to the accumulation of rifamycin W and its congeners. nih.gov
rifQ Encodes a negative regulator of the rifamycin biosynthetic gene cluster.Deletion results in increased production of rifamycin derivatives. frontiersin.orgnih.gov
rifO Believed to be a positive regulator of rifamycin biosynthesis.Overexpression leads to an increase in rifamycin B production. frontiersin.org

Fermentation Process Optimization for Industrial-Scale Rifamycin B Production

The industrial production of Rifamycin B, primarily through fermentation by the bacterium Amycolatopsis mediterranei, is a highly optimized process. Achieving economically viable yields necessitates a systematic approach to refining every parameter, from the nutritional environment of the microorganism to the physical and operational characteristics of the bioreactor.

Optimization of Culture Media Composition (e.g., nitrogen sources, trace elements)

The composition of the culture medium is a critical factor influencing the productivity of Rifamycin B. The selection of appropriate nitrogen sources is particularly impactful. Studies have shown that replacing ammonium (B1175870) sulfate (B86663) with potassium nitrate (B79036) can significantly boost production. For instance, using 1.8% potassium nitrate (KNO3) instead of 0.96% ammonium sulfate ((NH4)2SO4) in the fermentation medium resulted in a marked increase in Rifamycin B production, from 1.15 g/L to 2.92 g/L, a 154% enhancement. semanticscholar.orginternationalscholarsjournals.comresearchgate.net This change was also observed to decrease the branching and fragmentation of the mycelia, a morphological alteration that can positively affect fermentation performance. semanticscholar.orginternationalscholarsjournals.comresearchgate.net In other optimization schemes, ammonium nitrate (NH4NO3) and KNO3 were found to be better yielding inorganic nitrogen sources than (NH4)2SO4. internationalscholarsjournals.comacademicjournals.org

Organic nitrogen sources and supplements also play a regulatory role. The addition of yeast extract at specific times during the fermentation process can stimulate antibiotic synthesis. semanticscholar.orginternationalscholarsjournals.com The highest increase in yield was achieved when 0.1% yeast extract was added after two days of incubation, boosting the yield from a baseline of 1.15 g/L to 1.95 g/L, a 70% improvement. semanticscholar.orginternationalscholarsjournals.comresearchgate.net Yeast extract is reported to contain 3'-(1-butyl phosphoryl) adenosine, known as the B-factor, which regulates the production of the precursor 3-amino-5-hydroxybenzoic acid, the starter unit for rifamycin biosynthesis. semanticscholar.orgfrontiersin.org Similarly, replacing particulate components like peanut and soybean meal with a soluble source like soytone has been shown to increase the yield substantially. academicjournals.org

Statistical methods have been employed to identify the optimal concentrations of key nutrients. One study found that the ideal concentrations of glucose, (NH4)2SO4, and corn steep liquor were 63 g/L, 7.9 g/L, and 10 g/L, respectively. researchgate.net

Table 1: Effect of Media Composition on Rifamycin B Production This table is interactive. You can sort and filter the data.

Component Modification Base Yield (g/L) Modified Yield (g/L) Percentage Increase Reference
Replace 0.96% (NH4)2SO4 with 1.8% KNO3 1.15 2.92 154% semanticscholar.org, internationalscholarsjournals.com
Add 0.1% Yeast Extract (at day 2) 1.15 1.95 70% semanticscholar.org, internationalscholarsjournals.com
Replace (NH4)2SO4 with KNO3 (Fed-batch) 3.02 4.12 36% internationalscholarsjournals.com
Add 0.1% Yeast Extract (Fed-batch) 3.02 3.49 16% internationalscholarsjournals.com
Replace particulate media with F2 (soytone) 2.56 7.85 207% academicjournals.org

Rheological Characterization of Fermentation Broth and its Impact on Bioreactor Design

The physical properties of the fermentation broth, specifically its rheology (the study of the flow of matter), change dramatically during the production of Rifamycin B and have a profound impact on bioreactor design and operation. jmb.or.kr The fermentation broth of A. mediterranei (formerly Nocardia mediterranei) exhibits a transition from a simple Newtonian fluid in the early growth phases to a more complex non-Newtonian fluid in the later stages. jmb.or.krjmb.or.kr

Specifically, as the microbial cells grow and form branched mycelia, the broth begins to behave as a Casson plastic fluid. jmb.or.krjmb.or.kr This means the broth has a "yield shear stress," a minimum amount of force that must be applied before it will begin to flow. This change is primarily driven by the morphology and concentration of the mycelia. jmb.or.krjmb.or.kr The increased branching of the mycelia leads to a higher apparent viscosity, which can interfere with proper mixing and aeration within the bioreactor. jmb.or.kr

Application of Machine Learning and Artificial Intelligence in Fermentation Optimization

The complexity of fermentation, with its numerous interacting variables, makes it an ideal candidate for optimization using machine learning (ML) and artificial intelligence (AI). nih.gov These computational tools can analyze large datasets to identify patterns and predict optimal conditions that are not apparent through traditional experimental methods.

For Rifamycin B production, ML approaches such as Genetic Algorithms (GA), Neighborhood Analysis (NA), and Decision Tree (DT) techniques have been successfully used to optimize the composition of the fermentation medium. nih.govresearchgate.net In one study, a fermentation medium with nine components was optimized. nih.gov The vast number of possible combinations made traditional optimization methods impractical. nih.gov Using a GA for global searching and NA for local searching, a significant improvement was achieved in just five experimental generations, consisting of 178 shake-flask experiments. nih.gov This ML-driven approach identified 11 distinct medium combinations that resulted in over a 600% improvement in Rifamycin B productivity. nih.govresearchgate.net

Discovery and Characterization of Novel Biosynthetic Sources of Rifamycins (B7979662) (e.g., marine actinobacteria)

While Amycolatopsis mediterranei is the archetypal producer of rifamycins, the search for new antibiotics and novel biosynthetic pathways has led researchers to explore diverse and extreme environments. nih.gov This has resulted in the discovery of previously unknown rifamycin producers, expanding the known genetic and chemical diversity of this important antibiotic class. asm.orgasm.org

A significant breakthrough was the discovery of rifamycin production in marine actinobacteria. asm.orgasm.orgnih.gov Previously, rifamycins were thought to be produced exclusively by soil-dwelling actinobacteria. asm.orgnih.gov However, through phylogenetic analysis of ketosynthase gene sequences, researchers predicted that the marine genus Salinispora, isolated from the marine sponge Pseudoceratina clavata, might synthesize rifamycin-like compounds. asm.orgnih.gov Subsequent chemical analysis, including liquid chromatography-tandem mass spectrometry (LC/MS/MS), confirmed this prediction, demonstrating that Salinispora strains produce both Rifamycin B and Rifamycin SV. asm.orgasm.org This discovery identified the first marine source of rifamycins and a new source outside the genus Amycolatopsis, opening avenues for comparative genomics and genetic engineering to create novel rifamycin variants. asm.orgnih.gov

Beyond the marine environment, exploration of other extreme habitats has yielded new sources. An actinomycete, Actinomadura sp. TRM71106, isolated from the Taklamakan Desert, was found through genome mining to possess a biosynthetic gene cluster with similarity to the rifamycin cluster. nih.gov This highlights the untapped biosynthetic potential of rare actinomycetes from unique ecosystems. nih.gov The discovery of these novel producers provides a valuable genetic reservoir for combinatorial biosynthesis and the potential generation of new rifamycin analogs to combat growing antibiotic resistance. nih.govnih.gov

Advanced Research Methodologies Applied to Rifamycin Studies

Structural Biology Techniques: X-ray Crystallography and Cryo-Electron Microscopy for Macromolecular Complex Analysis (e.g., RNAP-Rifamycin complexes)

Structural biology provides the ultimate resolution for understanding drug-target interactions. For rifamycins (B7979662), the primary target is the bacterial DNA-dependent RNA polymerase (RNAP), a large, multi-subunit enzyme essential for gene transcription. hkust.edu.hk Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in elucidating how this class of antibiotics functions.

X-ray crystallography has been used to determine the three-dimensional structures of bacterial RNAP in complex with various rifamycin (B1679328) derivatives, such as rifampin. nih.govlabmedica.com These studies revealed that rifamycins bind to a deep pocket within the β subunit of RNAP. nih.govnih.gov This binding site is strategically located in the path of the nascent RNA transcript. The structural data demonstrate that the antibiotic acts via a steric-occlusion mechanism, physically blocking the extension of the RNA chain beyond a length of 2-3 nucleotides, thereby halting transcription and leading to bacterial cell death. nih.govbiorxiv.org While specific crystal structures for Rifamycin B ethylphenylamide complexed with RNAP are not prominently available, the extensive structural data for other rifamycins provide a robust model for its binding mode. The ansa-naphthalene core, common to all rifamycins, is responsible for the key interactions within the RNAP pocket. nih.gov

Cryo-EM has emerged as a powerful alternative, particularly for large and flexible complexes like RNAP, as it does not require crystallization. hkust.edu.hknih.gov This technique has been used to visualize the E. coli RNAP holoenzyme and its open promoter complex (RPo), providing high-resolution maps of the enzyme's architecture. nih.govrcsb.org Cryo-EM structures of RNAP bound to rifamycins confirm the binding site identified by crystallography and offer further insights into the conformational state of the enzyme upon inhibitor binding. rcsb.orgnih.gov These advanced imaging techniques are crucial for structure-based drug design, enabling the rational development of new rifamycin analogues that can overcome resistance. nih.govrcsb.org

Table 1: Structural Biology Findings for Rifamycin-RNAP Complexes

Technique Target Enzyme Key Findings Reference Index
X-ray Crystallography Thermus aquaticus RNAP Identified a binding pocket on the β subunit, showing direct blockage of the RNA exit path. nih.gov
X-ray Crystallography Mycobacterium tuberculosis RNAP Revealed the steric-occlusion mechanism and provided a basis for rational drug design against tuberculosis. labmedica.com
X-ray Crystallography Escherichia coli RNAP Showed interactions between benzoxazinorifamycin tails and the σ factor, suggesting an additional inhibitory mechanism. nih.gov
Cryo-Electron Microscopy Escherichia coli RNAP Determined the structure of the RNAP-rifamycin complex at a promoter, confirming the binding site and mechanism. rcsb.org
Cryo-Electron Microscopy Bacillus subtilis RNAP Provided insights into conformational changes in RNAP induced by regulatory factors, relevant to understanding antibiotic access. nih.gov

Biochemical and Biophysical Assays for Enzyme Kinetics, Binding Affinity, and Inhibition Studies

A variety of biochemical and biophysical assays are employed to quantify the interaction between this compound and its target, RNAP. These assays are essential for determining its potency, mechanism of inhibition, and structure-activity relationships (SAR).

Enzyme kinetics studies are fundamental to characterizing inhibitory action. For rifamycins, this typically involves in vitro transcription assays. biorxiv.org These assays measure the production of RNA by purified RNAP in the presence of a DNA template and nucleotide triphosphates. By adding varying concentrations of the inhibitor, one can determine key parameters like the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's potency. The antibacterial activity of rifamycins stems from their potent inhibition of DNA-dependent RNA synthesis, with some derivatives showing a 50% effective concentration (EC₅₀) for E. coli RNAP in the nanomolar range. nih.gov

Biophysical assays provide direct measurement of binding events. Förster Resonance Energy Transfer (FRET) has been used to measure the binding affinity and define the position of the rifamycin binding site relative to other parts of the RNAP holoenzyme. researchgate.net Another powerful technique is photoaffinity labeling, where a chemically modified version of the antibiotic—for instance, a probe synthesized from Rifamycin B—is used to covalently cross-link to its binding site upon photoactivation, allowing for precise mapping of the interaction surface. biorxiv.org

Structure-activity relationship studies for Rifamycin B amides have shown that antibacterial activity is often a parabolic function of the logarithm of the partition coefficient (log P), indicating that lipophilicity plays a crucial role in cell penetration and target engagement. nih.gov

Table 2: Common Assays for Characterizing this compound

Assay Type Purpose Key Parameters Measured Reference Index
In Vitro Transcription Assay To measure inhibition of RNAP activity IC₅₀, EC₅₀, mechanism of inhibition biorxiv.org, nih.gov
Photoaffinity Labeling To identify and map the binding site Covalent labeling of binding site residues biorxiv.org
Förster Resonance Energy Transfer (FRET) To measure binding affinity and proximity Binding constants (Kd), intramolecular distances researchgate.net
Structure-Activity Relationship (SAR) To correlate chemical structure with activity log P, electronic and steric parameters (σ*, Es) nih.gov

Genetic Screening and Directed Evolution Platforms for Studying Resistance and Efficacy

Understanding and overcoming antibiotic resistance is a central goal in rifamycin research. Genetic screening is a cornerstone for identifying the molecular basis of resistance. The vast majority of clinical resistance to rifamycins arises from mutations in the rpoB gene, which encodes the β subunit of RNAP. biorxiv.orgnih.gov These mutations typically alter amino acids within the antibiotic's binding pocket, reducing its binding affinity. biorxiv.org Genetic screening of resistant bacterial colonies involves sequencing the rpoB gene to identify these specific mutations, providing crucial information for designing new derivatives that are less susceptible to known resistance mechanisms.

Directed evolution and genetic engineering platforms are used to enhance the efficacy of rifamycins or create novel derivatives. One approach involves manipulating the biosynthetic gene cluster of the producing organism, Amycolatopsis mediterranei. frontiersin.orgresearchgate.net By modifying genes within this cluster, researchers can generate new rifamycin precursors. For example, the creation of a mutant strain that produces 24-desmethylrifamycin B, which can then be chemically converted into derivatives, has yielded compounds with potent activity against multidrug-resistant M. tuberculosis. frontiersin.orgresearchgate.net

Screening assays are also developed to identify more productive mutant strains of A. mediterranei. A simple but effective method uses the enzyme rifamycin oxidase to convert the less active Rifamycin B into the highly active Rifamycin S. Strains producing more Rifamycin B show a larger zone of inhibition on a plate seeded with a sensitive bacterium when the enzyme is present, allowing for rapid identification of high-yield mutants. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Systems-Level Biosynthetic Analysis

Omics technologies provide a systems-level view of the biological processes underlying rifamycin production and action. Genomics has been instrumental in identifying and characterizing the entire rifamycin biosynthetic gene cluster in A. mediterranei. frontiersin.org This knowledge is the foundation for genetic engineering efforts to create novel analogues. researchgate.net

Systems-level analysis is also applied to optimize the production of Rifamycin B, the precursor for many semi-synthetic derivatives. frontiersin.org Machine-learning approaches, such as genetic algorithms and decision tree techniques, have been used to optimize the complex fermentation medium for A. mediterranei. nih.gov By systematically analyzing the impact of nine different medium components, researchers achieved a 600% improvement in Rifamycin B productivity through a limited number of experiments, demonstrating the power of integrating computational analysis with experimental biology. nih.gov

Furthermore, omics approaches are critical in understanding the broader impact of antibiotics on pathogens. nih.gov Transcriptomics and proteomics can reveal how bacteria adapt their gene and protein expression in response to antibiotic stress, while metabolomics can uncover changes in metabolic pathways, offering a holistic picture of the drug's effect and potential secondary resistance mechanisms.

Development and Utilization of Sophisticated In Vitro and Ex Vivo Model Systems for Pathogen-Host Interaction Studies

To better predict the clinical efficacy of antibiotics like this compound, researchers are moving beyond simple culture-based assays to more complex models that mimic the human body. The interaction between the pathogen, the host environment, and the drug is a critical factor in determining treatment outcomes. ekb.eg

Sophisticated in vitro models are being developed to better replicate the physiological conditions of an infection. nih.govnih.gov These include:

3D Cell Cultures and Organoids: These models mimic the three-dimensional structure and cellular diversity of human tissues, such as the intestinal or respiratory epithelium. nih.govnih.gov They provide a more realistic environment to study pathogen invasion, host response, and antibiotic efficacy compared to traditional 2D cell monolayers.

Organ-on-a-Chip Devices: These microfluidic devices add further complexity by incorporating physiological parameters like fluid flow and mechanical stress, creating a dynamic microenvironment that closely resembles that of a living organ. nih.gov

These advanced models are invaluable for studying host-pathogen interactions and for testing the effectiveness of antimicrobial compounds in a context that is more relevant to human disease. nih.govnih.gov For respiratory pathogens, for which rifamycins are often used, these models can simulate the lung microenvironment to assess how an antibiotic performs against bacteria residing within host cells or biofilms. nih.gov While specific studies using these models with this compound are not detailed in the provided results, they represent the frontier of preclinical antimicrobial evaluation.

Future Research Directions and Emerging Avenues for Rifamycin B Ethylphenylamide

Exploration of New Chemical Derivatives and Analogues Based on the Ethylphenylamide Core

The ethylphenylamide moiety of Rifamycin (B1679328) B ethylphenylamide presents a unique starting point for the generation of new chemical entities. Future synthetic efforts could be directed towards systematic modifications of this core structure to explore structure-activity relationships (SAR).

Key areas for exploration include:

Substitution on the Phenyl Ring: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) onto the phenyl ring could modulate the compound's electronic and steric properties. This could, in turn, influence its binding affinity for target proteins and its pharmacokinetic profile.

Modification of the Ethyl Group: Altering the length and branching of the alkyl chain could impact the compound's lipophilicity and cell permeability.

Bioisosteric Replacement: Replacing the phenyl ring or the amide linkage with other functional groups that have similar physicochemical properties could lead to the discovery of analogues with improved metabolic stability or novel biological activities.

A hypothetical study could synthesize a series of derivatives and evaluate their in vitro activity against a panel of bacterial strains.

Hypothetical Data Table: In Vitro Antibacterial Activity of Novel Rifamycin B Ethylphenylamide Analogues

CompoundR1 (Phenyl Substitution)R2 (Alkyl Group)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compoundHEthylData not availableData not available
Analogue 14-FluoroEthylTo be determinedTo be determined
Analogue 24-MethoxyEthylTo be determinedTo be determined
Analogue 3HPropylTo be determinedTo be determined
Analogue 44-FluoroPropylTo be determinedTo be determined

This table is for illustrative purposes only and does not represent actual experimental data.

Deeper Understanding of Molecular Interactions in Complex Biological Systems

The primary mechanism of action for rifamycins (B7979662) is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). ontosight.ainih.gov Future research should aim to elucidate the precise molecular interactions between this compound and its biological targets.

Prospective research activities could involve:

High-Resolution Structural Studies: Co-crystallization of this compound with bacterial RNAP could provide atomic-level details of the binding site interactions. This would reveal key hydrogen bonds, hydrophobic interactions, and other forces that contribute to the compound's inhibitory activity.

Kinetic and Thermodynamic Analysis: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed to determine the binding affinity (K_D), association and dissociation rate constants (k_on and k_off), and the thermodynamic parameters (ΔH, ΔS, and ΔG) of the interaction. This would provide a more complete picture of the binding event.

Exploration of Off-Target Effects: Investigating the interaction of this compound with other cellular components is crucial for understanding its broader biological profile and potential for toxic side effects.

Development of Rifamycin-Based Probes and Tools for Chemical Biology Research

This compound can serve as a scaffold for the design and synthesis of chemical probes to investigate various biological processes. These probes could be valuable tools for target identification, validation, and imaging.

Future directions in this area include:

Fluorescent Probes: Attaching a fluorescent dye to the this compound core could enable the visualization of its subcellular localization and its interaction with target proteins in living cells using techniques like fluorescence microscopy.

Affinity-Based Probes: Immobilizing this compound onto a solid support would create an affinity matrix that can be used to isolate and identify its binding partners from complex biological samples.

Photoaffinity Probes: Incorporating a photoreactive group into the structure of this compound would allow for covalent cross-linking to its target protein upon exposure to UV light. This would facilitate the unambiguous identification of the binding site.

Application of Advanced Computational and Data Science Approaches in Rifamycin Drug Discovery

Computational modeling and data science are increasingly integral to modern drug discovery. gene.commdpi.com These approaches can accelerate the identification and optimization of lead compounds.

Potential applications in the context of this compound include:

Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding mode of this compound and its analogues to the active site of RNAP. nih.govnih.gov Molecular dynamics simulations can then be used to assess the stability of the predicted binding poses and to explore the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the chemical structures of a series of this compound analogues with their biological activities, QSAR models can be developed to predict the activity of new, untested compounds.

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on existing data for rifamycin derivatives to identify complex patterns and relationships that are not readily apparent to human researchers. nih.govmdpi.com This can aid in the design of new analogues with improved properties.

Hypothetical Data Table: Predicted Binding Affinities of this compound Analogues from Molecular Docking

CompoundR1 (Phenyl Substitution)Predicted Binding Affinity (kcal/mol)Key Interacting Residues in RNAP
This compoundHTo be determinedTo be determined
Analogue 14-FluoroTo be determinedTo be determined
Analogue 24-MethoxyTo be determinedTo be determined
Analogue 3HTo be determinedTo be determined
Analogue 44-FluoroTo be determinedTo be determined

This table is for illustrative purposes only and does not represent actual computational data.

Rational Design of Rifamycin Derivatives with Highly Specific and Tunable Biological Profiles

The ultimate goal of these future research endeavors is the rational design of new rifamycin derivatives with tailored biological activities. nih.govdovepress.com By integrating the knowledge gained from synthetic chemistry, molecular biology, and computational science, it may be possible to develop compounds with enhanced potency, improved selectivity, and reduced off-target effects.

Future design strategies could focus on:

Targeting Resistant Strains: The design of analogues that can overcome known resistance mechanisms, such as mutations in the RNAP binding site, is a high priority. nih.gov

Modulating Pharmacokinetic Properties: Fine-tuning the physicochemical properties of the molecules to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles is essential for their development as therapeutic agents.

Developing Compounds with Novel Mechanisms of Action: While the primary target of rifamycins is RNAP, it is possible that some derivatives may exhibit activity against other cellular targets. Exploring these alternative mechanisms could open up new therapeutic avenues.

Q & A

Q. What are the key structural features of Rifamycin B ethylphenylamide that influence its biological activity?

this compound is a semi-synthetic derivative of Rifamycin B, characterized by an ethylphenylamide group at the C3 position. This modification enhances its stability and target binding affinity compared to the parent compound. Critical structural elements include the ansamycin macrocycle, hydroxyl groups at C1 and C8, and the ethylphenylamide side chain, which modulates interactions with bacterial RNA polymerase . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are used to confirm structural modifications, while structure-activity relationship (SAR) studies compare derivatives to identify pharmacophores .

Q. How is this compound biosynthesized in microbial systems?

Rifamycin B is naturally produced by Amycolatopsis mediterranei via a polyketide synthase (PKS) pathway. Ethylphenylamide derivatives are synthesized post-fermentation through chemical modifications. Key steps include:

  • Fermentation optimization : pH (6.5–7.0), temperature (28°C), and carbon/nitrogen sources (e.g., glucose and ammonium sulfate) to maximize Rifamycin B yield .
  • Side-chain modification : Ethylphenylamide is introduced via amidation reactions under controlled anhydrous conditions, with purity validated by HPLC and mass spectrometry .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy against multidrug-resistant (MDR) strains be resolved?

Discrepancies in MIC (minimum inhibitory concentration) values across studies often arise from variations in bacterial strain selection, culture conditions, or assay protocols. To address this:

  • Standardize testing using CLSI (Clinical and Laboratory Standards Institute) guidelines.
  • Include positive controls (e.g., rifampicin) and report statistical significance (e.g., p < 0.05 via ANOVA) to validate results .
  • Perform genomic analysis of resistant strains to identify mutations in RNA polymerase subunits (e.g., rpoB gene) that may reduce drug binding .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

  • Animal models : Use murine systemic infection models with serial blood sampling to calculate AUC (area under the curve) and half-life.
  • Dosing regimens : Test single vs. multiple doses (e.g., 10 mg/kg vs. 20 mg/kg) to assess nonlinear pharmacokinetics.
  • Analytical methods : LC-MS/MS for plasma concentration quantification, ensuring sensitivity (LOQ ≤ 0.1 ng/mL) and specificity .

Q. How can metabolic instability of this compound be mitigated during drug formulation?

  • Prodrug strategies : Introduce ester or carbamate prodrugs to enhance oral bioavailability.
  • Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to protect it from hepatic metabolism.
  • In vitro assays : Use liver microsomes or cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolic pathways .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC50 values.
  • Multivariate analysis : Account for covariates such as bacterial load or host immune status .

Q. How can in silico modeling improve the design of Rifamycin B derivatives?

  • Molecular docking : Simulate interactions between ethylphenylamide derivatives and RNA polymerase (PDB ID: 5UHA) to prioritize candidates.
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict permeability and solubility .

Data Reproducibility and Reporting

Q. What criteria should be met to ensure reproducibility in this compound synthesis protocols?

  • Report reaction conditions (solvent, temperature, catalyst) to ±1°C precision.
  • Provide NMR spectral data (δ values, coupling constants) and chromatograms (retention times, peak areas) in supplementary materials.
  • Use IUPAC nomenclature for compound identification .

Q. How should researchers address batch-to-batch variability in fermentation-derived Rifamycin B?

  • Implement quality control metrics: HPLC purity ≥ 95%, endotoxin levels < 0.25 EU/mg.
  • Genetically engineer A. mediterranei strains (e.g., ΔrifK mutants) to reduce byproduct formation .

Ethical and Regulatory Compliance

Q. What ethical considerations apply to preclinical studies of this compound?

  • Obtain IACUC approval for animal studies, specifying humane endpoints (e.g., ≥20% weight loss).
  • Adhere to OECD guidelines for acute toxicity testing (e.g., LD50 determination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.